molecular formula C9H7BrN2S B101163 1-(4-Bromophenyl)imidazoline-2-thione CAS No. 17452-23-2

1-(4-Bromophenyl)imidazoline-2-thione

Cat. No. B101163
CAS RN: 17452-23-2
M. Wt: 255.14 g/mol
InChI Key: ZKPXIPSWVWPFDF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazoline-2-thione is a compound that belongs to the class of imidazole derivatives, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of new 6-(4-bromophenyl)-imidazo[2,1-b]thiazole derivatives involves starting from 6-(4-bromophenyl)-imidazo[2,1-b]thiazole-3-acetic acid hydrazide and proceeding through several steps, including acylation and condensation reactions . Another example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the need for precise conditions to obtain the desired imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Similarly, the structure of a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized by single-crystal X-ray diffraction, and its stability and charge transfer were analyzed using frontier molecular orbital calculations .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazole-2-thiones, showcasing the versatility of imidazole derivatives in forming new chemical entities . Additionally, the reaction of 1-aroyl-3-arylthioureas with carbonyl compounds in the presence of bromine and triethylamine leads to the formation of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones, demonstrating the reactivity of the imidazole ring towards cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of a bromophenyl group can impact the compound's reactivity and interaction with biological targets. The antimicrobial activities of some imidazole derivatives were assessed using the microbroth dilution technique, indicating their potential as therapeutic agents . The molecular electrostatic surface analysis of an imidazole derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for its biological activity .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Synthesis Processes and Antimicrobial Properties Research has delved into the synthesis of derivatives containing the 1-(4-Bromophenyl)imidazoline-2-thione structure, exploring their potential antimicrobial activities. New compounds have been synthesized and evaluated for their antibacterial, antifungal, and antituberculosis activities, showing promising results in inhibiting microbial growth (Güzeldemirci & Küçükbasmacı, 2010).

Coordination Chemistry and Metal Complexes

Complex Formation with Metals Compounds featuring the 1-(4-Bromophenyl)imidazoline-2-thione structure have been employed in the formation of metal complexes, providing insights into coordination chemistry. The synthesis and characterization of such complexes, involving coinage metals like copper and silver, have been thoroughly investigated, illustrating unique structural motifs and bonding interactions (Cox et al., 2000).

properties

IUPAC Name

3-(4-bromophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXIPSWVWPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169848
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)imidazoline-2-thione

CAS RN

17452-23-2
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromophenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-23-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAR Moraes - 2022 - teses.usp.br
Esponjas marinhas (Filo Porifera) são representantes atuais dos primeiros animais multicelulares, sendo organismos sésseis e filtradores que ocupam uma ampla variedade de …
Number of citations: 2 www.teses.usp.br

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